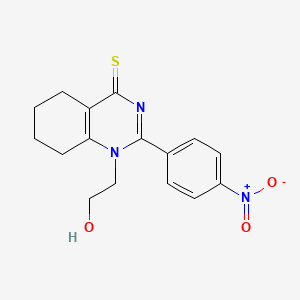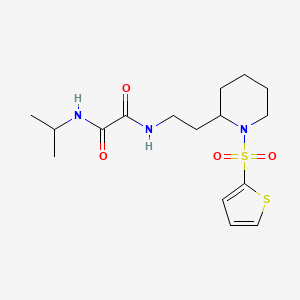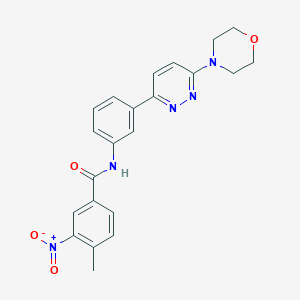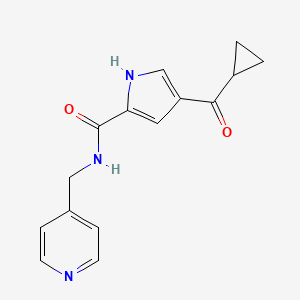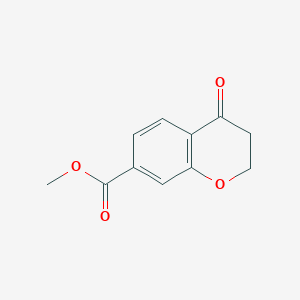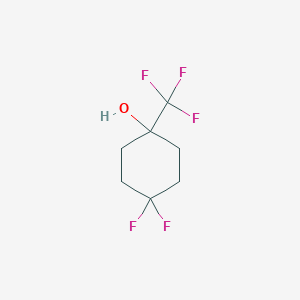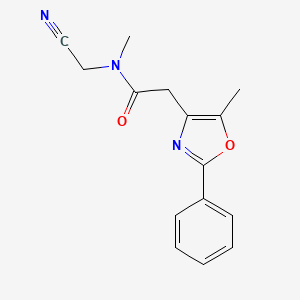
tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"Tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate" is a synthetic compound used extensively in various scientific research fields, particularly in medicinal and organic chemistry. The compound's structure includes a piperidine ring, a triazole moiety, and a thiophene ring, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of "tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate" typically involves multi-step organic synthesis. The process might start with the synthesis of 1-(thiophen-3-yl)-1H-1,2,3-triazole, followed by its coupling with piperidine derivatives under specific reaction conditions like using appropriate solvents (e.g., dichloromethane) and catalysts (e.g., palladium-based catalysts).
Industrial Production Methods: : On an industrial scale, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors to maintain reaction conditions precisely and efficiently. Scalability and process efficiency are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions, including:
Oxidation: : This reaction might be facilitated using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: : Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Substitution reactions could occur on the piperidine ring or the triazole moiety, with reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Common Reagents and Conditions: : Reactions involving this compound commonly use reagents such as:
Palladium catalysts for coupling reactions
Potassium permanganate for oxidation reactions
Lithium aluminum hydride for reduction reactions
Major Products Formed: : The reactions can yield a variety of products, including oxidized derivatives, reduced products, or substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: : In organic chemistry, this compound is valuable for studying reaction mechanisms and developing new synthetic routes. It is often used as an intermediate in the synthesis of more complex molecules.
Biology: : In biological research, derivatives of this compound are explored for their potential biological activities. For example, they may be investigated as enzyme inhibitors or binding agents.
Medicine: : Medicinal chemistry research uses this compound to design and synthesize new pharmaceutical candidates. Its structural features make it a promising scaffold for developing drugs targeting specific biological pathways.
Industry: : Industrial applications might include the use of this compound in the development of materials with specific properties or as a reagent in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. Its mechanism of action can be explained by:
Molecular Targets: : Potential targets include enzymes, receptors, or proteins, where the compound binds and modulates their activity.
Pathways Involved: : The compound might influence various biochemical pathways by either inhibiting or activating specific targets, leading to the desired biological effect.
Comparison with Similar Compounds
Uniqueness: : Compared to other similar compounds, "tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate" stands out due to its unique combination of a triazole and thiophene ring, which imparts specific reactivity and biological properties.
Similar Compounds: : Some similar compounds include:
Piperidine derivatives with different functional groups
Triazole-containing compounds
Thiophene-based molecules
These compounds might share some chemical properties but differ in their biological activities and applications due to structural variations.
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[(1-thiophen-3-yltriazol-4-yl)methylamino]ethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-19(2,3)27-18(26)23-7-4-14(5-8-23)10-17(25)20-11-15-12-24(22-21-15)16-6-9-28-13-16/h6,9,12-14H,4-5,7-8,10-11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFWDWQVYZZOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B2535717.png)
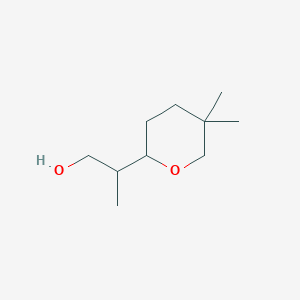
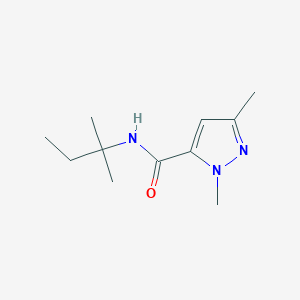
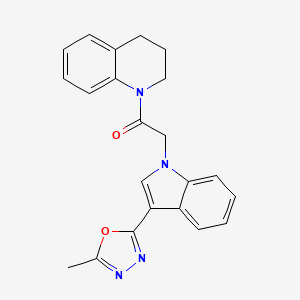
![(E)-N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2535726.png)
